Flonoltinib maleate is a novel compound classified as a selective inhibitor of Janus kinase 2 and Fms-like tyrosine kinase 3. It has garnered attention for its therapeutic potential in treating myeloproliferative neoplasms, particularly those associated with the JAK2 V617F mutation. This mutation is known to drive the pathogenesis of various hematological malignancies, making Flonoltinib maleate a promising candidate for targeted therapy in these conditions .
Flonoltinib maleate has been synthesized as part of a broader effort to develop selective inhibitors for JAK2 and FLT3, which are critical in hematopoietic signaling pathways. The compound is classified under small-molecule inhibitors and has been documented to exhibit high selectivity for JAK2 compared to other members of the Janus kinase family .
The synthesis of Flonoltinib maleate involves several steps, beginning with the preparation of its precursor compounds. The final product is characterized by its molecular formula and a molecular weight of approximately 583.66 g/mol .
The synthetic route includes:
The synthesis is optimized for yield and purity, ensuring that the compound meets the necessary specifications for preclinical testing .
Flonoltinib maleate is characterized by a complex structure featuring multiple rings and functional groups that contribute to its biological activity. The stereochemistry is defined as achiral, with no defined stereocenters present in its structure .
Key structural features include:
The detailed molecular structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule .
Flonoltinib maleate undergoes specific interactions with target proteins, primarily Janus kinase 2. The binding affinity has been quantified using surface plasmon resonance assays, revealing that it binds more effectively to the pseudokinase domain JH2 than to JH1 of JAK2. The dissociation constants (KD) for these interactions are approximately 3.14 µM for JH2 and 5.21 µM for JH2 V617F, indicating a strong preference for the mutant form associated with myeloproliferative neoplasms .
In vitro studies demonstrate that Flonoltinib maleate can inhibit colony formation in primary erythroid progenitor cells derived from patients with myeloproliferative neoplasms, showcasing its potential therapeutic effects .
Flonoltinib maleate functions by selectively inhibiting the activity of Janus kinase 2, particularly in its mutant form associated with hematological malignancies. The mechanism involves:
Preclinical studies indicate that treatment with Flonoltinib maleate leads to significant reductions in hepatosplenomegaly and prolonged survival in murine models bearing JAK2 V617F mutations .
Flonoltinib maleate exhibits several notable physical and chemical properties:
These properties are crucial for its development as a therapeutic agent, influencing factors such as bioavailability and dosing regimens .
Flonoltinib maleate is primarily investigated for its applications in treating myeloproliferative neoplasms driven by the JAK2 V617F mutation. Its selective inhibition profile makes it a candidate for minimizing side effects commonly associated with broader-spectrum kinase inhibitors. Ongoing clinical trials aim to further elucidate its efficacy and safety profile in human subjects suffering from these malignancies .
CAS No.: 2562-38-1
CAS No.: 27661-42-3
CAS No.:
CAS No.: 80751-52-6
CAS No.:
CAS No.: 25291-67-2